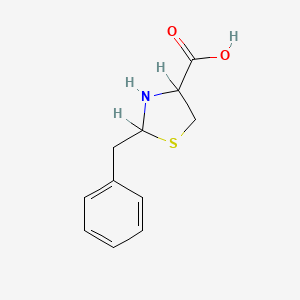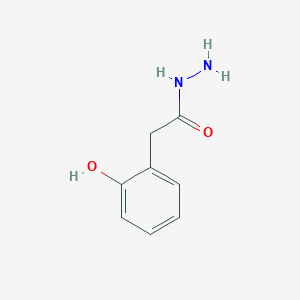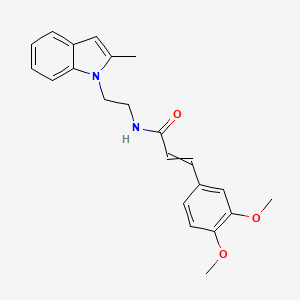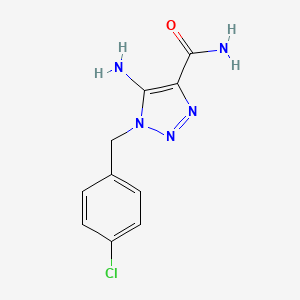
2-benzyl-1,3-thiazolidine-4-carboxylic Acid
概要
説明
2-Benzyl-1,3-thiazolidine-4-carboxylic acid is a derivative of thiazolidine, a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and its use as a building block in the synthesis of various pharmacologically active agents.
Synthesis Analysis
The synthesis of thiazolidine derivatives often involves the cyclocondensation of amino acids with aldehydes and mercaptoacetic acid. For instance, the reactions of L-valine, arenealdehydes, and mercaptoacetic acid in the presence of DIPEA lead to the formation of 2-aryl-3-benzyl-1,3-thiazolidin-4-ones with moderate yields . Another approach involves the cyclocondensation of L-cysteine or its esters with various aldehydes, which results in 2-substituted-4-thiazolidinecarboxylic acid derivatives with anti-inflammatory properties . These methods highlight the versatility of thiazolidine synthesis and the potential for creating a wide range of substituted derivatives, including those with a benzyl group.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is characterized by the presence of a thiazolidine ring, which can be substituted at various positions to yield different derivatives. The structure of these compounds has been confirmed by techniques such as NMR and X-ray crystallography . The presence of a chiral center at the C-2 position of the thiazolidine ring can lead to the formation of diastereoisomers, which can exhibit different biological activities .
Chemical Reactions Analysis
Thiazolidine derivatives can undergo various chemical reactions, including cyclocondensation and reactions with aldehydes to form Schiff bases. These Schiff bases can then be further reacted to yield thiazolidinone derivatives, which have been explored for their antimicrobial and analgesic activities . The reactivity of the thiazolidine ring allows for the synthesis of a diverse array of compounds with potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazolidine ring. The purity of these compounds can be determined by high-performance liquid chromatography (HPLC), with some derivatives achieving purities of 98% . Additionally, the presence of substituents can affect the compound's ability to protect against hepatotoxicity, as seen in the case of 2-substituted thiazolidine-4(R)-carboxylic acids . These properties are crucial for the development of thiazolidine-based drugs and for understanding their pharmacokinetics and pharmacodynamics.
科学的研究の応用
Synthesis and Chemical Reactions
- 2-Benzyl-1,3-thiazolidine-4-carboxylic acid is used in the synthesis of various organic compounds. For instance, Radatz et al. (2014) demonstrated its use in the synthesis of 2-aryl-1,3-benzoselenazoles, highlighting its versatility in metal-free methods for producing a range of substituted organic compounds (Radatz et al., 2014).
Characterization and Formation
- The compound has been characterized in studies like that of Cunico et al. (2006), which investigated the formation of 2-aryl-3-benzyl-1,3-thiazolidin-4-ones. This research is vital in understanding the compound's structure and potential for various applications (Cunico et al., 2006).
Biological Activity and Potential Applications
- In biomedical research, thiazolidine derivatives, including 2-benzyl-1,3-thiazolidine-4-carboxylic acid, have shown potential in various applications. For instance, a study published in "Letters in Applied NanoBioScience" in 2022 explored the synthesis of thiazolidine and 1,3,4-oxadiazole derivatives from L-cysteine, highlighting their potential as antioxidants and in cancer treatment (Letters in Applied NanoBioScience, 2022).
Analytical Methods and Quantification
- Thiazolidine-4-carboxylic acids, including the 2-benzyl derivative, have been the subject of analytical studies. For example, Guidotti et al. (1966) described a colorimetric method for their quantification, highlighting the importance of these compounds in biochemical analyses (Guidotti et al., 1966).
Potential in Geriatric Medicine
- The physiologic and potential clinical applications of thiazolidine-4-carboxylic acid have been explored, with studies suggesting its use in geriatric medicine due to its antioxidative properties. Weber et al. (1982) reviewed its biological effects and clinical uses, particularly in liver diseases and gastrointestinal disturbances (Weber et al., 1982).
Structural Studies and Supramolecular Behavior
- Explorations into the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives, including 2-benzyl-1,3-thiazolidine-4-carboxylic acid, have been conducted. Jagtap et al. (2018) investigated the influence of hydrogen bonding functionalities and solvent molecules on the formation of molecular assemblies, which can have implications in various applications like biosensing and catalysis (Jagtap et al., 2018).
将来の方向性
Thiazolidine motifs, such as in 2-benzyl-1,3-thiazolidine-4-carboxylic Acid, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties and are used in the synthesis of valuable organic combinations . This diversity in the biological response makes it a highly prized moiety . Therefore, future research could focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry .
作用機序
Target of Action
Thiazolidine motifs, to which this compound belongs, are known to exhibit a wide range of biological properties, suggesting they may interact with multiple targets .
Mode of Action
Thiazolidine derivatives, in general, are known to interact with their targets in a variety of ways, leading to diverse biological responses .
Biochemical Pathways
Thiazolidine derivatives are known to influence a variety of biological processes, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of thiazolidine derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
Thiazolidine derivatives are known to exhibit a range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects .
Action Environment
Such factors can significantly impact the pharmacokinetics and pharmacodynamics of thiazolidine derivatives .
特性
IUPAC Name |
2-benzyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFSDSLKMQQXDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401563 | |
| Record name | 2-benzyl-1,3-thiazolidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-1,3-thiazolidine-4-carboxylic Acid | |
CAS RN |
50739-30-5 | |
| Record name | 2-benzyl-1,3-thiazolidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)


![2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol](/img/structure/B1334723.png)




![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)
![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)